molecular formula C21H21N3O4 B554450 Z-L-histidine benzyl ester CAS No. 20794-07-4

Z-L-histidine benzyl ester

Cat. No. B554450
CAS RN: 20794-07-4
M. Wt: 379.4 g/mol
InChI Key: NSUWDHSSVSZBJZ-IBGZPJMESA-N
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Description

Z-L-histidine benzyl ester is a biochemical used for proteomics research . It has a molecular formula of C21H21N3O4 and a molecular weight of 379.41 . It is a mixture of τ-Bzl and π-Bzl isomers .


Synthesis Analysis

The synthesis of benzyl esters, such as Z-L-histidine benzyl ester, can be achieved through a direct esterification of alcohols catalyzed by TBAI via C (sp3)–H bond functionalization . This process is performed under mild and clean conditions, yielding a series of benzyl esters .


Molecular Structure Analysis

The molecular structure of Z-L-histidine benzyl ester comprises 21 carbon atoms, 21 hydrogen atoms, 3 nitrogen atoms, and 4 oxygen atoms . Further details about its structure can be obtained from advanced spectroscopic techniques like infrared spectroscopy, mass spectrometry, and NMR .


Chemical Reactions Analysis

Esters, including Z-L-histidine benzyl ester, typically undergo reactions where the alkoxy (OR′) group is replaced by another group . One such reaction is hydrolysis, which is catalyzed by either an acid or a base . The hydrolysis of esters is a key reaction in organic synthesis .

Scientific Research Applications

1. Catalytic Activity in Polymer Systems

Z-L-histidine benzyl ester has been explored in the context of catalytic activity within polymer systems. Notably, a study by Ohkubo et al. (1996) investigated a water-soluble cross-linked polymer catalyst containing L-histidine, which demonstrated significant substrate stereospecificity in the hydrolyses of enantiomeric amino acid p-nitrophenyl esters. This implies potential applications in stereoselective catalysis (Ohkubo, Funakoshi, & Sagawa, 1996).

2. Zinc Complexation and Molecular Modeling

Research by Gelinsky et al. (2002) focused on the synthesis and zinc complexation of tripodal pseudopeptides with histidine derivatives, which led to the formation of coordination polymers. Such studies are crucial for understanding molecular interactions and modeling, especially in bioinorganic chemistry (Gelinsky, Vogler, & Vahrenkamp, 2002).

3. Role in Enzyme Inhibition

Histidine derivatives, including Z-L-histidine benzyl ester, have been studied for their role in enzyme inhibition. For instance, Hayashi et al. (1975) investigated the inhibition of carboxypeptidase Y using benzyloxy-L-phenylalanylchloromethane, providing insights into the enzyme's catalytic function and potential therapeutic applications (Hayashi, Bai, & Hata, 1975).

4. Synthesis of Cyclic Oligomers

Matsumoto and Nicholas (2007) conducted research on the synthesis of cyclic oligomers using histidine-derived hydrazide acetal monomers. Such research contributes to the development of new synthetic pathways and the exploration of cyclic compounds in chemistry and biochemistry (Matsumoto & Nicholas, 2007).

5. Antiproliferative Activity in Cancer Research

A study by Jakob et al. (2020) explored histidine-derived Au(I) bis-NHC complexes for their antiproliferative activity against cancer cell lines. This research is significant for developing new cancer therapies and understanding the role of such complexes in bioconjugation and cellular processes (Jakob et al., 2020).

6. Enantioselective Recognition and Binding Studies

The research by Crossley et al. (1995) focused on the enantioselective recognition of histidine esters by porphyrin chiral clefts, providing valuable information for stereochemistry and molecular recognition studies (Crossley, Mackay, & Try, 1995).

Future Directions

The future directions in the field of ester chemistry, including Z-L-histidine benzyl ester, involve the development of more efficient and environmentally friendly methods for ester synthesis . There is also a growing interest in the use of esters in the production of complex molecules such as paclitaxel, prunustatin A, and others .

properties

IUPAC Name

benzyl (2S)-3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c25-20(27-13-16-7-3-1-4-8-16)19(11-18-12-22-15-23-18)24-21(26)28-14-17-9-5-2-6-10-17/h1-10,12,15,19H,11,13-14H2,(H,22,23)(H,24,26)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSUWDHSSVSZBJZ-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CC2=CN=CN2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@H](CC2=CN=CN2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426715
Record name Z-L-histidine benzyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-L-histidine benzyl ester

CAS RN

20794-07-4
Record name Z-L-histidine benzyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
W Jung, DY Lee, E Moon, S Jon - Advanced Drug Delivery Reviews, 2022 - Elsevier
… has a NIR-absorbance band, Xing and colleagues used BV as an epicenter for a new photonics-based nanoparticle, formed by self-assembly of BV with ZL-histidine benzyl ester (ZB …
Number of citations: 4 www.sciencedirect.com

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